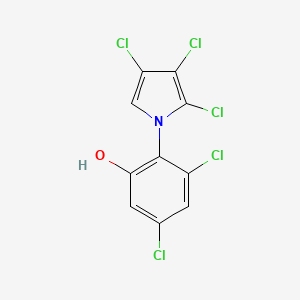

neopyrrolomycin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H4Cl5NO |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

3,5-dichloro-2-(2,3,4-trichloropyrrol-1-yl)phenol |

InChI |

InChI=1S/C10H4Cl5NO/c11-4-1-5(12)9(7(17)2-4)16-3-6(13)8(14)10(16)15/h1-3,17H |

InChI Key |

ZSUVDKFLDHDMOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)N2C=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Synonyms |

neopyrrolomycin C |

Origin of Product |

United States |

Isolation and Production Methodologies of Neopyrrolomycin C

Microbial Sources and Strain Identification

The discovery and subsequent production of neopyrrolomycin (B1210405) C are rooted in the metabolic capabilities of specific microorganisms, primarily from the phylum Actinomycetota.

Neopyrrolomycin C is a secondary metabolite produced by bacteria of the genus Streptomyces. nih.gov This genus is renowned for being a prolific source of antibiotics, accounting for approximately two-thirds of all commercially used antibiotics. wikipedia.org One specific producer identified is Streptomyces sp. Dbi28t. researchgate.netipb.ac.id This strain was found to produce a variety of antibacterial compounds, including this compound, alongside others like pumilacidins and surfactins. researchgate.netipb.ac.id The initial isolation of neopyrrolomycins, including compound C, involved obtaining them from the ethyl acetate (B1210297) extracts of a Streptomyces species culture. nih.gov

Marine environments, known for their unique biodiversity, are a rich source of novel bioactive compounds. semanticscholar.org this compound has been successfully isolated from microorganisms sourced from marine habitats. ipb.ac.idresearchgate.net Specifically, the producing strain Streptomyces sp. Dbi28t was isolated from a marine sponge. researchgate.netipb.ac.id The extreme and competitive conditions of marine ecosystems are thought to drive the genetic and metabolic diversity that leads to the synthesis of unique protective compounds by microorganisms. semanticscholar.org Research on marine sponge-associated Streptomyces has demonstrated their capacity to produce potent antibacterial metabolites. ipb.ac.idipb.ac.id

Isolation from Streptomyces Species

Fermentation and Cultivation Strategies for Optimized Yields

Optimizing the fermentation process is a critical step to enhance the production of secondary metabolites like this compound. cmdclabs.comfrontiersin.org This involves refining culture media and incubation parameters to maximize yield. frontiersin.org

The composition of the culture medium significantly influences the growth of microbial strains and their production of secondary metabolites. frontiersin.org For the production of this compound by Streptomyces sp. Dbi28t, a modified molasses medium was found to be particularly effective. researchgate.netipb.ac.id Studies comparing different media showed that Streptomyces spp. exhibited enhanced antibacterial activity when cultivated in this modified molasses medium. ipb.ac.idipb.ac.id This indicates that the medium successfully induced the production of antibacterial compounds, including this compound. ipb.ac.id The use of waste products like molasses as a substrate for Streptomyces fermentation presents a cost-effective strategy for metabolite production. researchgate.net

Table 1: Effect of Culture Medium on Antibacterial Production

| Strain | Selected Medium | Outcome | Reference |

|---|---|---|---|

| Streptomyces sp. Dbi28t | Modified Molasses Medium | Increased production of antibacterial compounds, including this compound. | ipb.ac.idipb.ac.id |

| Streptomyces sp. KN37 | Millet, yeast extract, K2HPO4 | Enhanced antifungal activity. | nih.gov |

This table presents data on medium optimization for different Streptomyces species to illustrate the principle. This compound production is specifically linked to the Dbi28t strain.

Key incubation parameters such as time, temperature, and pH must be carefully controlled to achieve optimal metabolite production. cmdclabs.commdpi.com For the marine sponge-associated Streptomyces sp. Dbi28t, the highest antibacterial activity was recorded after an incubation period of 15 days. ipb.ac.idipb.ac.id It is suggested that the limited growth conditions over this extended incubation period stimulate the bacteria to secrete antibacterial compounds as a defense mechanism. ipb.ac.id General fermentation optimization studies for Streptomyces also highlight the importance of parameters like rotation speed and initial pH. nih.gov For instance, one study found optimal conditions for a Streptomyces strain to be a temperature of 25°C and an initial pH of 6.5. nih.gov

Table 2: Optimized Incubation Parameters for Metabolite Production

| Parameter | Optimized Value | Producing Organism | Reference |

|---|---|---|---|

| Incubation Time | 15 days | Streptomyces sp. Dbi28t | ipb.ac.idipb.ac.id |

| Temperature | 25 °C | Streptomyces sp. KN37 | nih.gov |

| Initial pH | 6.5 | Streptomyces sp. KN37 | nih.gov |

This table combines specific findings for the this compound producer with general optimization data for the genus to provide context on influential parameters.

Optimization of Culture Media (e.g., Modified Molasses Medium)

Extraction and Purification Techniques

Following fermentation, a multi-step process is required to extract and purify this compound from the culture broth and microbial biomass. The initial step involves solvent extraction, where ethyl acetate has been effectively used to capture the compounds from the culture. nih.govipb.ac.id

After the initial crude extraction, chromatographic techniques are employed for purification. The process for isolating neopyrrolomycins involves column chromatography followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov This combination of methods allows for the separation of this compound from other metabolites produced during fermentation. nih.gov The final purified compound's structure is then typically confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Solvent-Based Extraction Methodologies (e.g., Ethyl Acetate Extracts)

The initial step in isolating this compound from the culture of the producing Streptomyces sp. involves solvent-based extraction. nih.gov This method leverages the differential solubility of the target compound in a specific organic solvent compared to the aqueous fermentation medium.

Detailed Research Findings:

Ethyl acetate is the solvent documented for the extraction of this compound. nih.govipb.ac.id The crude extract is obtained by treating the fermentation culture with ethyl acetate, which selectively dissolves this compound and other nonpolar to moderately polar metabolites, separating them from the aqueous phase. nih.gov Ethyl acetate is frequently chosen for extracting secondary metabolites from microbial cultures due to its effectiveness in dissolving a wide range of organic compounds and its partial miscibility with water, which facilitates the separation process. mdpi.comnih.govresearchgate.net The resulting ethyl acetate extract contains a mixture of compounds, including this compound, which then requires further purification. nih.govresearchgate.net

Interactive Table: Solvents in Extraction

| Solvent Name | Role in Process | Polarity |

| Ethyl Acetate | Primary solvent for extracting this compound from the fermentation broth. nih.govipb.ac.id | Moderately Polar |

| Water | The primary component of the fermentation medium from which the compound is extracted. mdpi.com | Highly Polar |

Chromatographic Separation Techniques

Following the initial solvent extraction, the crude ethyl acetate extract undergoes further purification using chromatographic methods. These techniques separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. orgchemboulder.combyjus.com For this compound, a combination of column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) is employed to achieve high purity. nih.gov

Column chromatography serves as the primary purification step after solvent extraction. nih.gov This technique involves packing a solid adsorbent material, known as the stationary phase (commonly silica (B1680970) gel), into a vertical glass column. orgchemboulder.commiamioh.edu

Detailed Research Findings:

In the purification of this compound, the concentrated ethyl acetate extract is loaded onto a chromatography column. nih.gov A liquid solvent or a mixture of solvents, the mobile phase, is then passed through the column. orgchemboulder.comlongdom.org The separation occurs as different compounds in the extract travel down the column at different rates depending on their polarity and affinity for the stationary phase. byjus.comlongdom.org Fractions are collected as the solvent elutes from the column, and those containing this compound are pooled for the next stage of purification. This step effectively removes a significant portion of impurities. nih.gov

Interactive Table: Column Chromatography Components

| Component | Material/Type | Function |

| Stationary Phase | Silica Gel | A solid adsorbent that retains compounds based on polarity; polar compounds are retained more strongly. orgchemboulder.commiamioh.edu |

| Mobile Phase | Organic Solvents | A liquid that flows through the stationary phase, carrying the compounds to be separated along with it. orgchemboulder.com |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the final purification step used to obtain highly pure this compound. nih.gov RP-HPLC is a high-resolution separation technique that is particularly effective for purifying small molecules from complex mixtures. nih.govpepdd.com

Detailed Research Findings:

This method utilizes a nonpolar stationary phase (typically a C18-coated silica) and a polar mobile phase. pepdd.comhplc.eu In the case of this compound purification, fractions from the column chromatography step are subjected to RP-HPLC. nih.gov The separation principle is based on hydrophobic interactions; less polar compounds like this compound interact more strongly with the nonpolar stationary phase and are retained longer. pepdd.com By gradually increasing the non-polarity of the mobile phase (e.g., by increasing the concentration of an organic solvent like acetonitrile (B52724) in water), the bound compounds are eluted in order of increasing hydrophobicity. rsc.org This high-resolution technique separates this compound from any remaining impurities, yielding the pure compound. nih.govnih.gov

Structural Elucidation and Advanced Characterization of Neopyrrolomycin C

Spectroscopic Techniques for Structural Determination

The elucidation of neopyrrolomycin (B1210405) C's architecture relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.net These powerful analytical tools, when used in conjunction, allow for a comprehensive structural analysis, from determining the carbon-hydrogen framework to establishing the precise molecular weight and elemental composition. nih.govresearchgate.net

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity and spatial relationships of atoms. nih.govscielo.brcareerendeavour.com

One-dimensional NMR spectra are fundamental for structural elucidation. The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. careerendeavour.comresearchgate.net

The ¹H NMR spectrum of neopyrrolomycin C is characterized by its simplicity, showing a single resonance for the N-H proton, which indicates a symmetrical environment around the pyrrole (B145914) ring. The ¹³C NMR spectrum is more complex, revealing distinct signals for each carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are crucial for identifying the carbon skeleton.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) |

|---|---|---|

| 2 | 123.5 | - |

| 3 | 117.8 | - |

| 4 | 117.8 | - |

| 5 | 123.5 | - |

| 1' | 129.1 | - |

| 2' | 132.4 | - |

| 3' | 128.5 | 7.60 (d, J=8.5 Hz) |

| 4' | 131.5 | - |

| 5' | 128.5 | 7.60 (d, J=8.5 Hz) |

| 6' | 132.4 | - |

Data is a representative compilation from typical findings and may vary slightly based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduemerypharma.com For this compound, COSY data would confirm the connectivity within any proton-bearing fragments of the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. blogspot.comlibretexts.orgcolumbia.edu This is a powerful tool for assigning carbon signals based on their attached protons. libretexts.org In this compound, an HSQC experiment would link the proton signal at δ 7.60 to its corresponding carbon atom in the dichlorophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. libretexts.orgwisc.eduwisc.edu For this compound, HMBC correlations are key to confirming the link between the pyrrole ring and the dichlorophenyl group, and to assign the positions of the chlorine atoms on both rings. For instance, correlations from the N-H proton to nearby carbons would help solidify the structure.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about a molecule's weight and elemental formula. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) measures molecular masses with very high accuracy (typically to four or more decimal places). researchgate.netbioanalysis-zone.commeasurlabs.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comresolian.com For this compound, HR-MS data provided the exact mass, which was used to confirm the molecular formula C₁₀H₄Cl₅NO. nih.gov

Table 2: HR-MS Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

|---|

This data confirms the elemental composition consistent with the proposed structure.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to generate product ions. nationalmaglab.orgwikipedia.org The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering detailed structural insights and confirming the connectivity of different parts of the molecule. chemguide.co.uklibretexts.org The fragmentation of this compound in an MS/MS experiment would show characteristic losses, such as the cleavage of the bond between the pyrrole and the phenyl ring, and the loss of chlorine atoms, further corroborating the elucidated structure. nih.govnih.gov

High-Resolution Mass Spectrometry (HR-MS)

X-ray Crystallography for Solid-State Structure

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This technique utilizes the diffraction of X-rays by the ordered lattice of a crystal to generate a three-dimensional map of electron density, from which the atomic positions can be deduced with high precision. nih.gov

In the case of the neopyrrolomycin family of antibiotics, X-ray crystallography has been pivotal. While specific crystallographic data for this compound is not detailed in the provided search results, the structure of its analog, neopyrrolomycin B, was successfully elucidated using this method. ebi.ac.uk Three new antibiotics, neopyrrolomycins B (1), C (2), and D (3), were isolated from a Streptomyces sp. ebi.ac.uk The structure of neopyrrolomycin B was determined by X-ray crystallography, while the structures of C and D were established using NMR spectroscopy. ebi.ac.uk This highlights the power of X-ray crystallography in providing an unambiguous solid-state structure, which can then serve as a reference for characterizing closely related analogs.

The process of X-ray crystallography involves several key steps:

Crystallization: A highly purified sample of the compound is crystallized to obtain a well-ordered, single crystal. nih.gov

Data Collection: The crystal is mounted on a goniometer and exposed to a focused beam of X-rays. As the crystal is rotated, a detector records the patterns of diffracted X-rays. nih.gov

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. Mathematical methods are then used to solve the "phase problem" and generate an initial electron density map. This model is then refined to best fit the experimental data. nih.gov

The resulting crystal structure provides invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state.

| Technique | Application | Key Information Obtained |

| X-ray Crystallography | Determination of the three-dimensional arrangement of atoms in a crystal. libretexts.orgwikipedia.org | Precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov |

Computational Approaches in Structural Elucidation

In modern structural analysis, computational methods are indispensable for validating experimental data and providing deeper insights into molecular properties.

Density Functional Theory (DFT) Calculations for Spectroscopic Data Validation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org In the context of structural elucidation, DFT calculations are widely used to predict and validate spectroscopic data, such as NMR chemical shifts and vibrational frequencies. ajol.info

By calculating the theoretical spectra of a proposed structure, chemists can compare it with the experimental data. A strong correlation between the calculated and observed spectra provides significant confidence in the correctness of the proposed structure. ajol.info DFT calculations can compensate for some of the limitations of experimental methods by accounting for factors like electron correlation and basis set deficiencies. ajol.info These calculations have become a standard tool for interpreting complex spectra and confirming structural assignments. researchgate.netmdpi.comnih.gov

Computer-Assisted 3D Structure Elucidation (CASE-3D)

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software tools that utilize spectroscopic data to determine the structure of unknown compounds. acdlabs.com The CASE-3D methodology integrates various NMR parameters, including isotropic and anisotropic data like residual dipolar couplings (RDCs), to determine the relative configuration and preferred conformation of complex molecules. icnpr2020.orgnih.govnih.gov

The general workflow of a CASE-3D analysis involves:

Input of Spectroscopic Data: A comprehensive set of NMR data (1D, 2D, RDCs) is fed into the software. nih.gov

Constitution Analysis: The software first determines the 2D structure (molecular constitution) of the molecule. nih.gov

3D Structure Generation and Scoring: A set of possible 3D structures (diastereoisomers) is generated, and their corresponding theoretical NMR parameters are calculated. These are then scored based on their agreement with the experimental data. icnpr2020.orgnih.gov

This approach minimizes human bias and can rapidly evaluate a vast number of structural possibilities, making it a powerful tool for elucidating the structures of complex natural products. acdlabs.com

| Computational Method | Primary Function | Contribution to Structural Elucidation |

| Density Functional Theory (DFT) | Calculation of electronic structure and prediction of spectroscopic properties. wikipedia.org | Validation of experimental spectroscopic data (e.g., NMR, IR) by comparing with theoretical predictions. ajol.info |

| Computer-Assisted 3D Structure Elucidation (CASE-3D) | Automated determination of 3D structure from spectroscopic data. acdlabs.com | Provides a systematic and unbiased approach to determine relative configuration and conformation from complex NMR datasets. icnpr2020.orgnih.govnih.gov |

Comparative Structural Analysis with Neopyrrolomycin Analogs and Related Compounds

The structural elucidation of this compound is also informed by a comparative analysis with its known analogs and other related chlorinated phenylpyrrole antibiotics. The pyrrolomycin family, to which neopyrrolomycin belongs, includes several members such as pyrrolomycins C, D, and E. jst.go.jp

The structures of pyrrolomycins C and D were determined as 2,3-dichloro-5-(3',5'-dichloro-2'-hydroxybenzoyl)pyrrole and 2,3,4-trichloro-5-(3',5'-dichloro-2'-hydroxybenzoyl)pyrrole, respectively. jst.go.jp These structures share the characteristic chlorinated phenylpyrrole scaffold found in this compound. By comparing the spectroscopic data (e.g., NMR, MS) of this compound with these well-characterized analogs, chemists can identify key structural similarities and differences, aiding in the confirmation of its own structure. For example, the presence of specific chlorine substitution patterns can be deduced from characteristic shifts in NMR spectra and isotopic patterns in mass spectrometry.

Neopyrrolomycin itself has several analogs, including neopyrrolomycin B, whose structure was confirmed by X-ray crystallography. ebi.ac.uk A study has also identified this compound among other antibacterial compounds produced by a Streptomyces species using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis. researchgate.net This comparative approach is a fundamental strategy in natural product chemistry, allowing for the efficient and accurate structural characterization of new members of a known chemical class.

Biosynthetic Pathways of Neopyrrolomycin C

Elucidation of Precursors and Intermediate Metabolites

The core scaffold of neopyrrolomycin (B1210405) C is derived from the amino acid L-proline. nih.gov Feeding experiments have confirmed that L-proline serves as a primary precursor for the α-ketopyrrole moiety found in related pyrrole (B145914) polyether antibiotics like calcimycin (B1668216). nih.gov The biosynthesis is believed to initiate with the activation of L-proline to L-prolyl-AMP. nih.gov While the complete pathway with all discrete intermediates for neopyrrolomycin C is not fully elucidated in the provided results, the initial steps are understood to involve the modification of this proline-derived core.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The production of secondary metabolites like this compound is governed by biosynthetic gene clusters (BGCs). nih.govsecondarymetabolites.org These are contiguous sets of genes in an organism's genome that encode the enzymes and regulatory proteins required for the synthesis of a specific natural product. The identification of BGCs is a crucial step in understanding and potentially engineering the production of these compounds. nih.gov

While the specific BGC for this compound is not detailed in the search results, the general approach involves genome mining of the producing organism, typically a Streptomyces species. researchgate.netthieme-connect.de Tools like antiSMASH are used to identify putative BGCs. researchgate.net Once a candidate BGC is located, its involvement in the biosynthesis of the target compound is confirmed through methods such as gene deletion experiments or heterologous expression of the cluster in a different host organism. nih.gov For instance, the deletion of specific genes within the calcimycin BGC, such as those predicted to be involved in the synthesis of the α-ketopyrrole structure, confirmed their role in the antibiotic's biosynthesis. nih.gov

Enzymatic Steps and Catalytic Mechanisms

The biosynthesis of this compound involves several key enzymatic transformations. Based on the biosynthesis of similar pyrrole-containing compounds, the following enzymatic steps are likely involved:

Adenylation: The process begins with the activation of the precursor amino acid, L-proline, by an adenyltransferase, forming an L-prolyl-AMP intermediate. nih.gov

Oxidation/Dehydrogenation: An acyl-CoA dehydrogenase-like enzyme is likely responsible for the oxidation of the proline ring to form the α-ketopyrrole moiety. nih.gov

Halogenation: Flavin-dependent halogenases are responsible for the incorporation of chlorine atoms onto the pyrrole and phenyl rings. These enzymes utilize a flavin cofactor and a source of halide ions to perform regioselective halogenation. nih.govrsc.org

Aryl-Aryl Coupling: The formation of the bond between the pyrrole and the dichlorinated phenyl group is a critical step. While the exact mechanism is not specified for this compound, such couplings in natural product biosynthesis can be catalyzed by various enzymes, including cytochrome P450 monooxygenases or other oxidoreductases.

The sequence and interplay of these enzymatic reactions are tightly controlled to produce the final complex structure of this compound.

Halogenation Pathways in Pyrrole Antibiotic Biosynthesis

Halogenation is a key feature in the biosynthesis of many pyrrole antibiotics, including this compound, and is often crucial for their biological activity. nih.gov This process is catalyzed by halogenase enzymes. The most common type are flavin-dependent halogenases, which use flavin adenine (B156593) dinucleotide (FAD), oxygen, and a halide ion to halogenate specific positions on the substrate. nih.gov

Comparative Biosynthesis with Other Pyrrole-Containing Natural Products

The biosynthetic pathway of this compound shares similarities with other pyrrole-containing natural products, particularly other halogenated phenylpyrroles like pyrrolnitrin (B93353). researchgate.net

Pyrrolnitrin: The biosynthesis of pyrrolnitrin also starts from an amino acid precursor, L-tryptophan. The pathway involves four key steps: two halogenation events, a rearrangement and pyrrole formation step, and a final oxidation. researchgate.net This highlights a conserved strategy of using halogenases to modify an amino acid-derived scaffold.

Calcimycin (A23187): This pyrrole polyether antibiotic also utilizes L-proline as the precursor for its α-ketopyrrole moiety. nih.gov The initial activation of proline by an adenyltransferase is a shared feature. nih.gov However, the downstream pathway for calcimycin diverges significantly to incorporate a spiroketal and a benzoxazole (B165842) moiety, which are absent in this compound. nih.gov

Pyrrolopyrimidines (e.g., Toyocamycin, Sangivamycin): These compounds feature a 7-deazapurine core, which is a pyrrole ring fused to a pyrimidine (B1678525) ring. nih.gov Their biosynthesis also originates from amino acid precursors and involves complex enzymatic cascades to construct the fused ring system. nih.gov

The comparative analysis of these pathways reveals a common evolutionary theme of utilizing amino acids as building blocks and employing a diverse enzymatic toolkit, including halogenases and oxidoreductases, to generate structural diversity and potent biological activity.

Biological Activities and Molecular Mechanisms of Action of Neopyrrolomycin C

Antibacterial Spectrum and Efficacy

Neopyrrolomycin (B1210405) C is a halogenated pyrrole (B145914) derivative discovered in cultures of a Streptomyces species. nih.govthieme-connect.de It demonstrates notable antibacterial properties, particularly against Gram-positive bacteria. nih.govacs.org

Activity against Gram-Positive Bacterial Pathogens

Neopyrrolomycin C has shown potent activity against a range of Gram-positive pathogens. nih.govacs.org Research indicates that it exhibits significant efficacy against clinically important bacteria such as Staphylococcus aureus, Enterococcus faecium, and Streptococcus pneumoniae. nih.gov

Efficacy against Antibiotic-Resistant Strains

A key attribute of this compound is its effectiveness against antibiotic-resistant strains. nih.gov It has demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. nih.govfrontiersin.org Studies have reported Minimum Inhibitory Concentration (MIC) values of less than 1 µg/mL for this compound against several resistant strains, highlighting its potential in combating drug-resistant infections. nih.govacs.org

Activity against Gram-Negative Bacterial Pathogens

The activity of this compound against Gram-negative bacteria appears to be more limited compared to its effects on Gram-positive organisms. nih.govfrontiersin.org While some studies have investigated its impact on Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, the efficacy is generally considered moderate. nih.govfrontiersin.org The reduced activity is often attributed to the permeability barrier presented by the outer membrane of Gram-negative bacteria. frontiersin.org Research has also included testing against Providencia rettgeri, Proteus mirabilis, and Pseudomonas putida. nih.gov

Table 1: Antibacterial Spectrum of this compound

| Bacterial Type | Pathogen | Activity Level |

| Gram-Positive | Staphylococcus aureus | Potent nih.gov |

| Enterococcus faecium | Potent nih.gov | |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent nih.govfrontiersin.org | |

| Streptococcus pneumoniae | Potent nih.gov | |

| Gram-Negative | Escherichia coli | Moderate nih.govfrontiersin.org |

| Klebsiella pneumoniae | Moderate nih.govfrontiersin.org | |

| Pseudomonas aeruginosa | Moderate nih.govfrontiersin.org | |

| Providencia rettgeri | Investigated nih.gov | |

| Proteus mirabilis | Investigated nih.gov | |

| Pseudomonas putida | Investigated nih.gov |

Investigation of Molecular Targets and Cellular Pathways

The precise molecular mechanisms underlying the antibacterial action of this compound are an area of ongoing investigation. researchgate.netopenmicrobiologyjournal.com

Proposed Mechanisms of Action

Research into the pyrrolomycin group of antibiotics suggests that their mechanism may involve interference with critical cellular processes. jst.go.jp One proposed mechanism of action for related compounds is the inhibition of enzymatic activity essential for bacterial survival. researchgate.netopenmicrobiologyjournal.com Another potential mechanism could involve the modification of specific target sites within the bacterial cell, disrupting their normal function. researchgate.netopenmicrobiologyjournal.com For instance, some antibiotics function by targeting the biosynthesis of the peptidoglycan layer, a crucial component of the bacterial cell wall. researchgate.net

Molecular Interactions and Binding Affinities

The effectiveness of an antimicrobial agent is fundamentally determined by its interaction with molecular targets within the pathogen. mdpi.com The strength of this interaction, known as binding affinity, is a critical factor. mdpi.comnih.gov For this compound, it is hypothesized that the compound binds to specific bacterial proteins or enzymes, thereby inhibiting their function. drugbank.com The binding process can involve various types of molecular interactions, including hydrogen bonds and hydrophobic interactions, which contribute to the stability of the drug-target complex. nih.gov The specific molecular targets of this compound and the precise nature of its binding affinities are subjects that require further detailed research to be fully elucidated. mdpi.comdrugbank.com

Synthetic Chemistry and Analog Development of Neopyrrolomycin C

Total Synthesis Approaches to Neopyrrolomycin (B1210405) C

The total synthesis of neopyrrolomycin and its analogs has been a subject of considerable research, with the work of Kuniaki Tatsuta's group being particularly prominent. acs.org Tatsuta has accomplished the first total syntheses of a multitude of complex bioactive natural products, often utilizing carbohydrates as a chiral starting point. acs.orgnih.gov His contributions have been so significant that he has been referred to as "Dr. Total Synthesis." acs.org

The total synthesis of both (+)- and (-)-neopyrrolomycins was reported by Tatsuta and Itoh. jst.go.jp These syntheses were crucial not only for providing access to these complex molecules but also for confirming their absolute stereochemistry. The general strategy often involves the construction of the highly substituted phenylpyrrole core, which is the key structural motif of the antibiotic. These synthetic endeavors provide the foundational chemical knowledge necessary for creating more advanced analogs.

Semisynthetic Modification Strategies

Building upon the knowledge gained from total synthesis, researchers have employed various semisynthetic strategies to modify the neopyrrolomycin scaffold. These efforts are aimed at understanding the structural requirements for antibacterial activity and developing analogs with improved properties, such as enhanced potency or reduced toxicity.

The rational design of neopyrrolomycin C analogs is guided by structure-activity relationship (SAR) studies. The goal is to identify which parts of the molecule are essential for its biological function. Key areas for modification include the number and position of the chlorine atoms on both the pyrrole (B145914) and phenyl rings, as well as the nature of the substituents on the phenyl ring's phenolic hydroxyl group.

Table 1: Structure-Activity Relationship (SAR) Insights for Neopyrrolomycin Analogs

| Molecular Feature | Modification | Impact on Antibacterial Activity |

| Chlorination Pattern | Fewer chlorine atoms | Generally leads to reduced toxicity while retaining broad-spectrum activity. jst.go.jp |

| Phenolic Hydroxyl Group | Acylation/Etherification | Modulates potency; suggests this group is important for interaction with the biological target. |

| Pyrrole Ring | Substitution at different positions | Affects the electronic properties and conformation of the molecule, influencing activity. |

| Phenyl Ring | Altering substitution pattern | Can impact the molecule's overall shape and ability to fit into the target's binding site. |

A significant focus of analog development has been the synthesis of less chlorinated versions of neopyrrolomycin. jst.go.jp The high degree of chlorination in the parent compound contributes to its potency but also to potential toxicity. Therefore, creating analogs with fewer chlorine atoms is a rational strategy to develop safer, yet still effective, antibacterial agents.

Tatsuta and Itoh reported the synthesis and antibacterial activities of several less chlorinated analogs of neopyrrolomycin. jst.go.jp Their work demonstrated that it is possible to reduce the number of chlorine atoms while maintaining significant broad-spectrum antibacterial activity. This research is a key example of how synthetic chemistry can be used to fine-tune the properties of a natural product lead compound.

This compound possesses a C-N chiral axis, a feature known as atropisomerism, which results from restricted rotation around the bond connecting the phenyl and pyrrole rings. The synthesis of such axially chiral compounds is a significant challenge in organic chemistry. nih.govbeilstein-journals.org Modern asymmetric synthesis provides powerful tools to control this type of stereochemistry.

Recent advances in catalysis have enabled the stereoselective synthesis of axially chiral N-arylpyrroles and related structures. researchgate.net Key strategies include:

Catalytic Asymmetric Paal-Knorr Reaction: This method uses a chiral phosphoric acid as a catalyst to react 1,4-dicarbonyl compounds with anilines, directly forming enantioenriched N-arylpyrroles. nih.gov

Central-to-Axial Chirality Conversion: This strategy involves creating a molecule with a traditional stereocenter and then, in a subsequent chemical step, converting this point chirality into axial chirality. mdpi.com

Atroposelective C-H Functionalization: Directing groups or specialized catalysts can be used to functionalize a C-H bond on a prochiral N-arylpyrrole precursor in a way that selectively produces one of the two possible atropisomers. beilstein-journals.org

These methods are highly relevant for producing enantiomerically pure neopyrrolomycin analogs, allowing for detailed investigation into how the specific three-dimensional arrangement of the phenyl and pyrrole rings affects biological activity. researchgate.netwpmucdn.com

Development of Less Chlorinated Analogs

Chemoenzymatic Synthesis for Enhanced Diversity

Chemoenzymatic synthesis, which combines the strengths of traditional chemical synthesis and biocatalysis, offers a powerful platform for generating diverse libraries of natural product analogs. This approach is particularly promising for complex molecules like this compound, where specific modifications are difficult to achieve using purely chemical methods.

A key application for neopyrrolomycin is the use of halogenating enzymes. The biosynthesis of many chlorinated natural products, including pyrrole-containing compounds like pyrrolnitrin (B93353) and other pyrrolomycins, involves flavin-dependent halogenases (FDHs). nih.gov These enzymes can install halogen atoms onto specific positions of a molecule with high regioselectivity, a task that is often challenging with chemical reagents which can lead to mixtures of polyhalogenated products. researchgate.netchemrxiv.org

For instance, the flavin-dependent halogenase PrnC has been characterized and shown to selectively chlorinate free-standing pyrrole heterocycles. chemrxiv.org It has been successfully used in the chemoenzymatic synthesis of a chlorinated analog of the fungicide Fludioxonil. researchgate.netchemrxiv.org This demonstrates the potential of using such enzymes in a late-stage functionalization strategy: a core neopyrrolomycin scaffold could be synthesized chemically, and then a panel of halogenase enzymes could be used to generate a variety of analogs with different chlorination patterns. nih.govacs.org This approach allows for the rapid exploration of the SAR associated with halogenation, potentially leading to the discovery of novel analogs with optimized activity and selectivity.

Medicinal Chemistry and Preclinical Research Applications of Neopyrrolomycin C

Lead Optimization and Drug Candidate Development

Lead optimization is a crucial phase in drug discovery that aims to enhance the desirable properties of a lead compound, such as neopyrrolomycin (B1210405) C, while minimizing its undesirable characteristics to produce a viable drug candidate. nih.gov This iterative process involves chemical modifications and biological testing to improve efficacy, selectivity, and pharmacokinetic profiles. nih.govacs.org

The inherent bioactivity of pyrrolomycins, including neopyrrolomycin C, is often associated with high cytotoxicity. nih.gov A key objective in the lead optimization of these compounds is to reduce this toxicity while preserving or enhancing their antimicrobial potency. One successful strategy involves the chemical modification of the pyrrole (B145914) nucleus. For instance, the substitution of the pyrrole ring with nitro groups has been shown to improve the minimal bactericidal concentration (MBC) against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens when compared to the natural pyrrolomycin C. nih.gov These synthetic nitro-pyrrolomycins demonstrated reduced toxicity towards normal epithelial cells while maintaining their inhibitory effects on cancer cell lines. nih.gov

Another approach to enhance the pharmacological profile of pyrrolomycins is to improve their physicochemical and drug-like properties. google.com For example, the introduction of fluorine atoms into the aromatic rings of pyrrolomycin analogs and the use of bioisosteric replacements for the pyrrole and dihalophenol moieties have been explored. google.com These modifications can lower the compound's lipophilicity, as indicated by a reduced clogP value, which is often desirable for better pharmacokinetic properties. google.com Furthermore, the incorporation of electron-withdrawing groups on the pyrrole ring can help to stabilize the system and avoid potential metabolic liabilities. google.commdpi.com Structure-activity relationship (SAR) studies have indicated that the presence of one or more electron-withdrawing groups on the pyrrole ring is a requirement for antibacterial activity. mdpi.com

Computer-Aided Drug Design (CADD) plays a significant role in modern drug discovery by simulating and predicting the interactions between a drug molecule and its biological target. mdpi.combeilstein-journals.org These computational methods, which include structure-based and ligand-based approaches, are instrumental in lead optimization. acs.org For pyrrole-based compounds, computational studies such as molecular docking have been employed to understand their binding modes and to guide the design of more potent and selective inhibitors. nih.govresearchgate.net

For instance, docking studies have been used to evaluate the interactions of pyrrolo[2,3-d]pyrimidines with the ATP pocket of protein kinases like EGFR and AURKA, revealing that halogen substitutions on the anilino moiety were crucial for dual inhibition. nih.gov Similarly, in the development of pyrrolo[2,3-d]pyrimidine-based inhibitors for VEGFR-2, docking studies confirmed the interactions between the designed compounds and the active site of the receptor. nih.gov For metabolites of other pyrrole-containing compounds, computational analyses have been performed to understand their binding within the crystal structures of viral polymerases, which helped in the optimization of prodrugs. nih.gov These examples highlight how in silico tools can provide valuable insights into the structure-activity relationships of pyrrole derivatives, facilitating the rational design of new analogs with improved pharmacological profiles.

The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis for the derivatization of complex molecules, including natural products and pharmaceuticals. vdoc.pubacs.org This approach allows for the direct introduction of new functional groups, which can significantly alter the biological activity of a compound. vdoc.pub For heterocyclic compounds like pyrroles, C-H activation provides an efficient means for structural modification. chemistryviews.orgnih.gov

The derivatization of the pyrrole nucleus is a key strategy for modifying the properties of pyrrolomycins. C-H activation methodologies, often catalyzed by transition metals like ruthenium or rhodium, enable the arylation or alkenylation of the pyrrole ring, offering a direct route to novel analogs. chemistryviews.orgnih.gov For example, ruthenium-catalyzed C2-H arylation of indoles and pyrroles using boronic acids has been demonstrated to tolerate a wide range of functional groups, allowing for extensive derivatization. chemistryviews.org While direct examples of C-H functionalization on this compound are not extensively documented in readily available literature, the principles of this technology are broadly applicable to pyrrole-containing scaffolds. This synthetic strategy holds significant potential for creating a diverse library of this compound derivatives, which could then be screened for improved therapeutic properties.

Computational and In Silico Approaches in Drug Design

In Vitro Preclinical Models for Efficacy Assessment

Before a drug candidate can advance to clinical trials, its efficacy must be rigorously evaluated in preclinical models. For an antimicrobial agent like this compound, this involves a series of in vitro assays to determine its activity against relevant pathogens.

The primary method for assessing the in vitro antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. ebi.ac.uk This quantitative measure can be determined using methods such as broth dilution or agar (B569324) dilution. ebi.ac.uk

This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. nih.govacs.orgacs.org Studies have reported MIC values of less than 1 µg/mL against a variety of resistant strains. nih.govacs.orgacs.org The table below summarizes the reported MIC values for this compound against a panel of pathogenic microorganisms.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA | < 1 | nih.govacs.org |

| Enterococcus faecalis | VRE | < 1 | nih.govacs.org |

| Streptococcus pneumoniae | - | 0.39–0.78 | chapman.edu |

| Bacillus subtilis | - | 6.3 | chapman.edu |

| Escherichia coli | ATCC 1411 | Some activity | acs.org |

| Pseudomonas aeruginosa | - | 25 | chapman.edu |

| Candida albicans | - | >209 | chapman.edu |

| Aspergillus fumigatus | - | 1.6 | chapman.edu |

This table is for illustrative purposes and compiles data from multiple sources. Specific values can vary based on the assay conditions.

Beyond standard MIC testing, advanced cell-based profiling methods are employed to gain a deeper understanding of a compound's biological activity. High-Throughput Screening (HTS) allows for the rapid, automated testing of thousands to millions of compounds for biological activity at various levels, including molecular, pathway, and cellular. chemistryviews.orgjapsonline.com HTS can be utilized to screen libraries of this compound analogs to identify derivatives with improved potency or a broader spectrum of activity. nih.govassay.works

Advanced cellular models, such as those utilizing induced pluripotent stem cells (iPSCs), offer a more physiologically relevant system for testing drug efficacy and toxicity. phytopharmajournal.com While direct application of these advanced models to this compound is not widely reported, these systems are invaluable for preclinical assessment. For example, co-culture models or 3D tissue models could be used to evaluate the efficacy of this compound in a setting that more closely mimics a natural infection. phytopharmajournal.com Furthermore, sophisticated assays like fluorescence-activated cell sorting (FACS) can be used to investigate the mechanism of action, such as assessing membrane permeability changes in bacteria upon treatment with pyrrole-based compounds. acs.org These advanced profiling techniques provide a more comprehensive picture of a drug candidate's potential before it moves into more complex and costly in vivo studies.

In Vivo Preclinical Models for Efficacy and Mechanism Studies

Development and Utilization of Animal Models for Infection Studies

There is no specific information available in the public domain regarding the development or use of animal models for infection studies involving this compound. Standard preclinical protocols for new antibiotics typically involve inducing infections in rodents, such as mice or rats, to mimic human diseases. youtube.com These models are crucial for assessing the potential of a new drug candidate. However, no published studies describe the application of such models to this compound.

Assessment of Efficacy in Relevant Animal Models

Comprehensive data on the efficacy of this compound in any relevant animal models of infection are absent from the available scientific literature. Efficacy studies are designed to determine if a drug can produce the desired therapeutic effect in a living organism. nih.gov For an antibiotic, this would typically involve measuring the reduction of bacterial load in infected tissues or improvement in survival rates of the animals. Without such studies, the therapeutic potential of this compound in a clinical context remains purely speculative.

Pharmacodynamic Studies in Preclinical Systems

No pharmacodynamic studies of this compound in preclinical systems have been published. Pharmacodynamics involves the study of a drug's effect on the body and the pathogen, establishing a relationship between drug concentration and its antibacterial effect over time. jnmjournal.org Key parameters such as the ratio of the maximum concentration to the MIC (Cmax/MIC), the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), or the time the concentration remains above the MIC (%T>MIC) are critical for optimizing dosing regimens. youtube.com The lack of such data for this compound means that its pharmacodynamic profile is unknown.

Future Perspectives and Research Directions

Advancements in Biosynthetic Engineering for Sustainable Production

The sustainable supply of complex natural products like neopyrrolomycin (B1210405) C is a major hurdle in drug development. frontiersin.org Biosynthetic engineering offers a powerful solution. While the specific biosynthetic gene cluster for neopyrrolomycin C has not been fully detailed, extensive research into the closely related compound, pyrrolnitrin (B93353), provides a clear roadmap.

The biosynthesis of pyrrolnitrin is encoded by the well-characterized prnABCD gene cluster. mdpi.com This pathway begins with the chlorination of L-tryptophan by a flavin-dependent halogenase, PrnA. nih.govacs.org Subsequently, the enzyme PrnB catalyzes a complex ring rearrangement, followed by a second chlorination event by the halogenase PrnC. frontiersin.orgacs.org The final step involves the oxidation of an amino group to a nitro group, performed by the PrnD enzyme. mdpi.comacs.org

Future research can leverage this knowledge for the sustainable production of this compound and its analogs through several strategies:

Heterologous Expression: The entire biosynthetic gene cluster responsible for this compound production could be cloned and expressed in a more tractable and high-yielding host organism, such as Escherichia coli or Pseudomonas putida. nih.govresearchgate.net The successful heterologous expression of the prn cluster has already been demonstrated, validating this approach. frontiersin.orgacs.orgresearchgate.net

Enzyme Engineering: Key enzymes in the pathway, particularly the halogenases, can be engineered to improve their efficiency or even alter their substrate specificity to produce novel, non-natural derivatives. Studies on PrnC have shown it is a synthetically valuable enzyme for creating pyrrolnitrin congeners. frontiersin.org

Metabolic Engineering: The host organism's metabolism can be modified to increase the supply of precursor molecules, such as L-tryptophan, thereby boosting the final product yield. researchgate.net Furthermore, genetic engineering can be used to enhance the biocontrol activity of host strains by introducing the biosynthetic genes. apsnet.org

Exploration of Novel Biological Activities and Therapeutic Applications

Initial studies have established this compound as a potent antibacterial agent. It is one of three related compounds (along with neopyrrolomycins B and D) discovered from a Streptomyces species that exhibit impressive activity against Gram-positive pathogens, with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL against several resistant strains. nih.govacs.org It also shows activity against some Gram-negative bacteria. guidetoimmunopharmacology.org

While its antibacterial properties are primary, the broader therapeutic potential of this compound remains largely unexplored. Future research should focus on:

Mechanism of Action Studies: The precise molecular mechanism of this compound is not fully elucidated. Research on the broader class of pyrrolomycins suggests they act as potent protonophores, disrupting cellular membrane potential and acting as mitochondrial uncouplers. jst.go.jp Confirming this mechanism for this compound is a critical step.

Expanded Activity Screening: The compound should be screened against a wider array of pathogens, including fungi, parasites, and viruses, to uncover new therapeutic applications. nih.gov Related pyrrole (B145914) derivatives have demonstrated antifungal, cytotoxic, and anthelmintic activities. researchgate.netjst.go.jp

Anticancer Potential: Many microbial natural products that interfere with cellular energetics show promise as anticancer agents. researchgate.net Given the proposed mechanism as a mitochondrial uncoupler, evaluating the cytotoxic effects of this compound against various cancer cell lines is a logical and promising research direction.

A summary of the reported antibacterial activity for neopyrrolomycin compounds is presented below.

| Compound | Activity Spectrum | Potency (MIC) | Reference |

| This compound | Potent against Gram-positive pathogens; some activity against Gram-negative strains. | < 1 µg/mL against resistant Gram-positive strains. | nih.gov, acs.org, guidetoimmunopharmacology.org |

| Neopyrrolomycin B | Potent against Gram-positive pathogens, particularly Staphylococcus and Enterococcus species. | < 1 µg/mL against resistant Gram-positive strains. | nih.gov, acs.org |

| Neopyrrolomycin D | Good activity against Gram-positive pathogens. | < 1 µg/mL against resistant Gram-positive strains. | nih.gov, acs.org |

Development of Next-Generation Pyrrole-Based Antimicrobials

The neopyrrolomycin structure is a versatile scaffold for the development of new and improved antimicrobial agents. The existence of multiple natural analogs with different chlorination patterns (neopyrrolomycins B, C, and D) already points to a clear structure-activity relationship where the number and position of chlorine atoms influence potency. acs.org

Future developmental efforts can be guided by the following approaches:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of neopyrrolomycin analogs with varied substitution patterns on both the pyrrole and phenyl rings will be crucial. This will help in identifying the key structural features required for optimal potency and a broader spectrum of activity.

Combinatorial Biosynthesis: By manipulating the biosynthetic pathway, for instance by feeding the producing organism with halogenated tryptophan analogs or by engineering the halogenase enzymes, it may be possible to generate a library of novel pyrrole-based compounds for screening. frontiersin.org

Hybrid Antibiotics: The neopyrrolomycin scaffold could be chemically linked to other antibiotic classes to create hybrid molecules. This strategy aims to develop agents with dual mechanisms of action, which can be highly effective against multidrug-resistant bacteria and slow the development of new resistance.

Integration of Omics Technologies for Comprehensive Biological Understanding

Omics technologies provide a holistic view of biological systems and are invaluable tools for natural product discovery and development. mdpi.com Integrating these technologies into this compound research will accelerate progress significantly.

| Omics Technology | Definition | Application in this compound Research | Reference |

| Genomics | The study of an organism's complete set of DNA (genome). | Identifying and sequencing the this compound biosynthetic gene cluster from the producing Streptomyces strain. Genome mining can uncover novel, related clusters in other microbes. | mdpi.com, researchgate.net |

| Transcriptomics | The analysis of all RNA transcripts in a cell at a given time. | Understanding the regulatory networks that control the expression of the this compound gene cluster, such as quorum sensing or response to environmental cues. nih.gov | mdpi.com, researchgate.net |

| Proteomics | The large-scale study of proteins, their structures, and functions. | Characterizing the enzymatic machinery of the biosynthetic pathway. This allows for the targeted engineering of enzymes like halogenases and oxygenases. frontiersin.org | mdpi.com, researchgate.net |

| Metabolomics | The comprehensive analysis of all metabolites within a biological sample. | Identifying novel, low-abundance neopyrrolomycin derivatives in the fermentation broth and tracking metabolic flux to optimize production pathways. | mdpi.com, researchgate.net |

By combining these approaches, researchers can create a comprehensive map of how this compound is produced, regulated, and how it exerts its biological effects, providing numerous avenues for rational engineering and optimization.

Addressing Challenges in Natural Product-Based Drug Discovery and Development

Despite their proven track record, natural products face significant challenges on the path to becoming approved drugs. frontiersin.org this compound is no exception, and overcoming these hurdles will be essential for its future development.

Key challenges include:

Access and Supply: Natural product discovery is often hampered by low production titers from the native microbial strains and difficulties in cultivating these organisms in a lab setting. researchgate.net As discussed, biosynthetic engineering and heterologous expression are the most promising strategies to overcome this fundamental supply issue. researchgate.net

Complexity and Isolation: Fermentation broths are complex mixtures, and the purification of a single compound like this compound can be a difficult and time-consuming task. nih.gov Developing optimized and scalable purification protocols is a necessary step for any further development.

Intellectual Property and Economic Viability: The path from discovery to a marketable drug is long and expensive. For natural products, securing robust intellectual property can be challenging. Furthermore, the significant investment required for clinical trials is a major barrier, especially for antibiotics, which often have lower financial returns compared to drugs for chronic diseases. frontiersin.org

Addressing these challenges requires a multidisciplinary approach, combining advanced biosynthetic techniques with innovative screening platforms and strategic partnerships to navigate the complex landscape of drug development.

Q & A

Q. What are the established biological activities of neopyrrolomycin C, and how have these been experimentally validated?

Researchers should conduct a systematic literature review using databases like PubMed or Scopus, applying inclusion criteria (e.g., peer-reviewed studies from 2010–2025) and exclusion criteria (e.g., non-English abstracts). Focus on studies that utilize standardized assays (e.g., MIC determination for antimicrobial activity, cytotoxicity via MTT assays). Use the PICO framework to structure the review: Population (target organisms/cell lines), Intervention (this compound dosage), Comparison (positive/negative controls), and Outcome (quantitative metrics like IC₅₀) .

Q. What protocols are recommended for isolating this compound from microbial sources?

Isolation protocols typically involve fermentation optimization (e.g., media composition, incubation time) followed by extraction using solvents like ethyl acetate. Chromatographic purification (HPLC or TLC) and spectroscopic characterization (NMR, HR-MS) are critical for verifying purity. Pre-experimental planning should include power calculations to determine sample size and technical replicates to account for variability in microbial yield .

Q. How should a researcher design a preliminary study to evaluate this compound’s stability under varying physicochemical conditions?

Use a factorial design to test variables such as pH (3–9), temperature (4–37°C), and light exposure. Collect time-series data on compound degradation (e.g., via UV-Vis spectroscopy) and analyze using regression models. Include controls (e.g., inert storage conditions) and report uncertainties (e.g., ±SD for triplicate measurements) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy against Gram-negative vs. Gram-positive bacteria be resolved?

Perform a comparative meta-analysis, stratifying studies by bacterial strain, assay methodology (e.g., broth microdilution vs. agar diffusion), and compound formulation. Use mixed-effects models to identify confounding variables (e.g., efflux pump activity in Gram-negatives). Validate hypotheses via replicated experiments with standardized protocols and cross-disciplinary collaboration to interpret mechanistic differences .

Q. What advanced strategies are employed to elucidate this compound’s mode of action at the molecular level?

Combine omics approaches (transcriptomics/proteomics) with structural biology techniques (X-ray crystallography of target complexes). Use CRISPR-Cas9 gene editing to validate putative targets in model organisms. Data analysis should integrate pathway enrichment tools (e.g., KEGG) and molecular docking simulations to prioritize hypotheses .

Q. How can researchers optimize experimental conditions for studying this compound’s synergistic effects with existing antibiotics?

Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Use response surface methodology (RSM) to model interactions between variables (e.g., drug ratios, exposure time). Include kinetic studies (time-kill curves) and validate findings in in vivo models (e.g., biofilm-infected zebrafish). Ensure data transparency by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Considerations

- Data Analysis : Apply mathematical formulas (e.g., AUC calculations for dose-response curves) and label all variables with standardized nomenclature (e.g., NEMSIS-compliant fields for microbial data) .

- Ethical Compliance : For studies involving animal models, justify sample sizes using the ARRIVE guidelines and include ethical review board approvals in publications .

- Literature Gaps : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify understudied areas, such as this compound’s immunomodulatory potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.